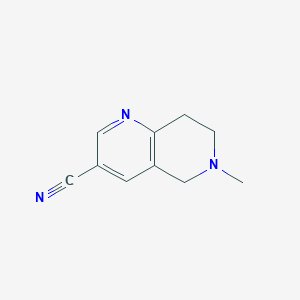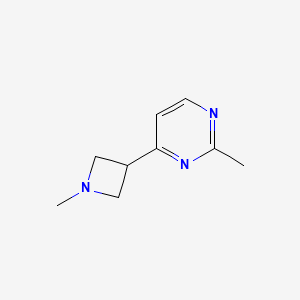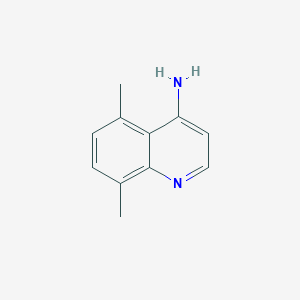
1-Allyl-1,2-dihydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-1,2-dihydroisoquinoline is a chemical compound belonging to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are known for their presence in various natural products and biologically active molecules. The this compound structure features an isoquinoline core with an allyl group attached to the nitrogen atom, making it a valuable scaffold in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-1,2-dihydroisoquinoline can be synthesized through several methods. One common approach involves the three-component reaction of isoquinoline, alkyl propiolate, and 1,3-diketones. This reaction proceeds under mild conditions without the need for catalysts, yielding functionalized 1,2-dihydroisoquinolines . Another method involves the reaction of isoquinoline with allyl bromide in the presence of a base, such as potassium carbonate, in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques like column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-1,2-dihydroisoquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides, nucleophiles like amines.
Major Products:
Oxidation: 1-Allylisoquinoline.
Reduction: 1-Allyl-1,2,3,4-tetrahydroisoquinoline.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
1-Allyl-1,2-dihydroisoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-allyl-1,2-dihydroisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways. Its allyl group allows for covalent binding to active sites, leading to changes in enzyme activity or receptor function .
Comparison with Similar Compounds
1-Allylisoquinoline: Similar structure but lacks the dihydroisoquinoline moiety.
1-Allyl-1,2,3,4-tetrahydroisoquinoline: Fully reduced form of 1-allyl-1,2-dihydroisoquinoline.
1-Benzyl-1,2-dihydroisoquinoline: Similar structure with a benzyl group instead of an allyl group.
Uniqueness: this compound is unique due to its specific combination of the allyl group and the dihydroisoquinoline core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
112096-80-7 |
|---|---|
Molecular Formula |
C12H13N |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-prop-2-enyl-1,2-dihydroisoquinoline |
InChI |
InChI=1S/C12H13N/c1-2-5-12-11-7-4-3-6-10(11)8-9-13-12/h2-4,6-9,12-13H,1,5H2 |
InChI Key |
MIAMEJQYCGPFGU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1C2=CC=CC=C2C=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2-Methylimidazo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B11916920.png)
![6,10-Dioxa-2-azaspiro[4.5]decane-1-thione](/img/structure/B11916928.png)


![7-Chloro-2-methyloxazolo[4,5-c]pyridine](/img/structure/B11916972.png)

![8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11916980.png)


![Furo[2,3-b]quinoline](/img/structure/B11916999.png)
